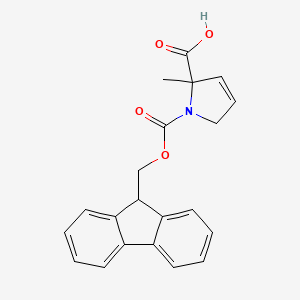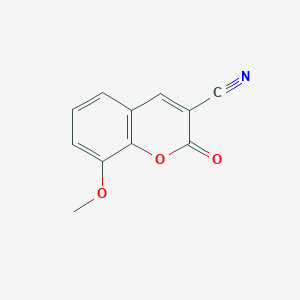
3-Cyano-8-methoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-8-methoxycoumarin is a chemical compound with the molecular formula C11H7NO3 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-Cyano-8-methoxycoumarin and its derivatives has been a subject of research . For instance, the condensation of ethyl 8-methoxycoumarin-3-carboxylate with 2-aminophenol in dimethyl formamide under reflux afforded the corresponding N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide .Molecular Structure Analysis
The molecular structure of 3-Cyano-8-methoxycoumarin is represented by the SMILES stringCOc1cccc2C=C(C#N)C(=O)Oc12 . This indicates that the molecule contains a methoxy group (OCH3), a cyano group (C#N), and a coumarin core. Chemical Reactions Analysis
The cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .Physical And Chemical Properties Analysis
3-Cyano-8-methoxycoumarin is a solid substance . It has a molecular weight of 201.18 .Wissenschaftliche Forschungsanwendungen
- 3-Cyano-7-methoxycoumarin serves as a fluorophore in cytochrome P450 (CYP)-based fluorescent assays . These assays are crucial for studying drug metabolism, enzyme activity, and drug-drug interactions.
- Researchers have explored the potential of coumarin-based compounds, including 8-methoxycoumarin-3-carboxamides , for their potent anticancer properties .
Fluorescent Probes and Assays
Anticancer Research
Biological Activity Enhancement
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 3-Cyano-8-methoxycoumarin could involve further exploration of its synthesis, chemical properties, and biological activities. The presence of the cyanide group in 3-cyano coumarins makes them suitable for inserting units of biological importance into the coumarin core, which could lead to increased biological activities . Additionally, further studies could explore its potency toward β-tubulin polymerization and Caspase 3/7 proteins .
Wirkmechanismus
Target of Action
The primary targets of 3-Cyano-8-methoxycoumarin are caspase-3/7 and β-tubulin . Caspase-3/7 are crucial enzymes involved in the execution-phase of cell apoptosis, while β-tubulin is a structural protein essential for microtubule formation, which plays a significant role in cell division .
Mode of Action
3-Cyano-8-methoxycoumarin interacts with its targets by activating caspase-3/7 protein and substantially inhibiting β-tubulin polymerization activity in HepG2 cells . This interaction leads to changes in the cell cycle, inducing cell cycle arrest during the G1/S phase and triggering apoptosis .
Biochemical Pathways
The compound affects the apoptosis pathway and the microtubule dynamics. Activation of caspase-3/7 leads to the initiation of apoptosis, a programmed cell death process that eliminates damaged or unwanted cells . On the other hand, inhibition of β-tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and further promoting apoptosis .
Pharmacokinetics
The compound’s potent antiproliferative activity against hepg2 cells suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of 3-Cyano-8-methoxycoumarin’s action include cell cycle arrest during the G1/S phase, triggering of apoptosis in HepG2 cells, and an increase in the percentage of cells arrested in the G2/M and pre-G1 phases . These effects result in significant inhibitory effects on the growth of HepG2 cells .
Eigenschaften
IUPAC Name |
8-methoxy-2-oxochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-9-4-2-3-7-5-8(6-12)11(13)15-10(7)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYPRPCYNHPLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-8-methoxycoumarin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
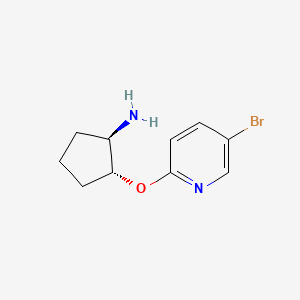
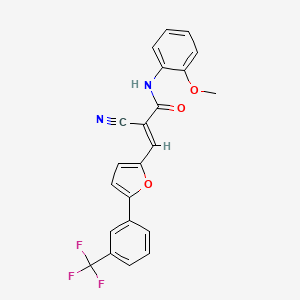
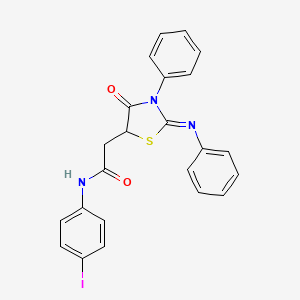
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
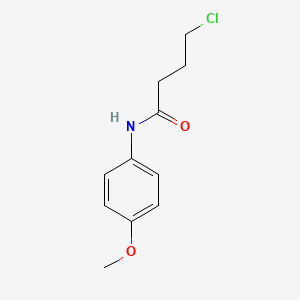
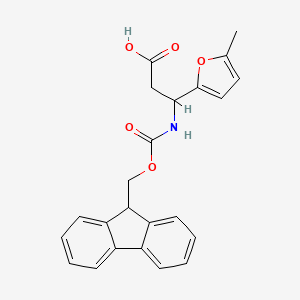
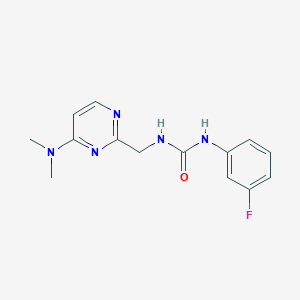
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

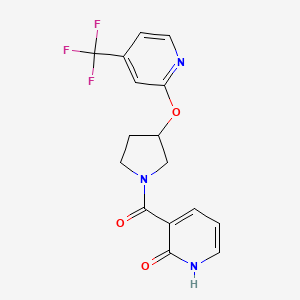
![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)
